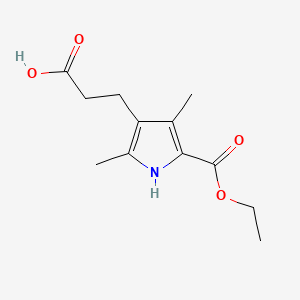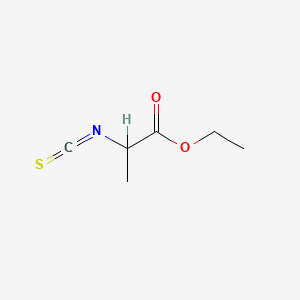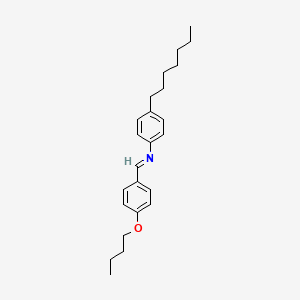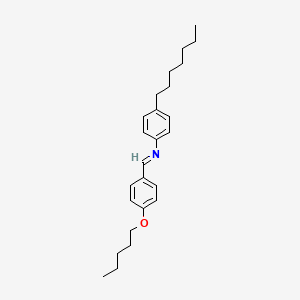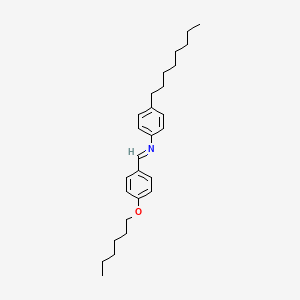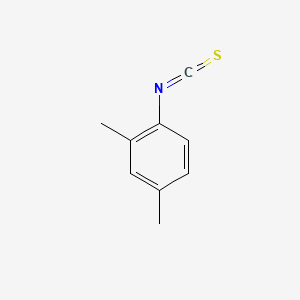
1H,1H,2H,2H-Perfluorodecyltriethoxysilane
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a compound that is part of a broader class of organofluorine and organosilicon chemistry. This compound is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insight into its chemical nature and potential reactivity. The papers provided discuss various perfluoroalkyl and perfluoroalkenyl compounds, their synthesis, and reactivity, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related perfluoroalkyl compounds involves the use of perfluoroalkyl iodides and ethylene materials, as seen in the preparation of 1H,1H,2H-Heptadecafluorodecene . The process includes a reaction with sodium methoxide/methanol and optimization of factors such as solvent type, raw material ratio, concentration, and reaction time. Although the specific synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of perfluoro compounds is characterized by the presence of fluorine atoms attached to carbon, which significantly affects their geometry and electronic properties. For instance, perfluoro-1,2-dioxolane exhibits a half-chair conformation with specific geometric parameters determined by gas-phase electron diffraction . While this does not directly describe 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, it provides a basis for understanding the likely influence of fluorination on molecular structure.
Chemical Reactions Analysis
The reactivity of perfluoroalkyl compounds is highlighted in the synthesis of various 1,1-difluoro-1-alkenes from 1-trifluoromethylvinylsilane, which involves nucleophilic and electrophilic substitution reactions . Additionally, the synthesis of perfluoroenoxysilanes from acylsilanes and perfluoroalkyl iodides indicates that these compounds can have both nucleophilic and electrophilic properties, leading to diverse reaction outcomes such as hydrolysis to ketones or reactions with amines to form β-enamino ketones . These insights suggest that 1H,1H,2H,2H-Perfluorodecyltriethoxysilane may also exhibit versatile reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluoroalkyl and perfluoroalkenyl compounds are influenced by the strong electronegativity of fluorine atoms. This can lead to high thermal stability and unique reactivity patterns, as seen in the thermal decomposition experiments of phenyliodonium triflates, which provide information on the bond strength in trivalent iodine compounds . While the specific properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane are not detailed, the properties of related compounds suggest it may possess similar stability and reactivity characteristics.
Wissenschaftliche Forschungsanwendungen
-
Hydrophobic Functionalization of Ceramic Membranes
-
Surface Modification of Copper Hydroxide Nitrate Crystals
-
Coating of Nanosized Medical Devices
-
Superhydrophobic Coating for Metal Surfaces
-
Anti-Icing and Stain-Resistant Surfaces
- Field : Material Science
- Application : PFDTES can be used to create a superamphiphobic spray coating on stainless steel surfaces, which may potentially be used to create anti-icing and stain-resistant surfaces .
- Method : The exact method of application is not specified, but it typically involves spraying the PFDTES coating onto the stainless steel surfaces .
- Results : The result is stainless steel surfaces with enhanced resistance to icing and staining .
-
Fabrication of Microfluidic Chips
- Field : Microfluidics
- Application : PFDTES may be used to modify the surface of poly(methyl methacrylate) (PMMA) for the fabrication of microfluidic chips .
- Method : The exact method of application is not specified, but it typically involves coating the PMMA surface with PFDTES .
- Results : The result is a microfluidic chip with enhanced properties, potentially including increased hydrophobicity or reduced friction .
-
Bonding Poly(tetrafluoroethylene) Films to Silicon Wafers
- Field : Material Science
- Application : PFDTES is used to bond poly(tetrafluoroethylene) films to silicon wafers .
- Method : The exact method of application is not specified, but it typically involves coating the silicon wafers with PFDTES .
- Results : The result is silicon wafers with bonded poly(tetrafluoroethylene) films .
-
Anti-Reflective Coating
-
Release Coating
-
Soil Repellent Coating
Safety And Hazards
Eigenschaften
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXDKRSDUJLNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
208645-23-2 | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208645-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40144396 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
CAS RN |
101947-16-4 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101947-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101947164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



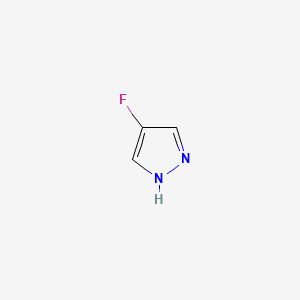
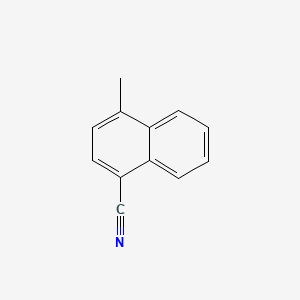
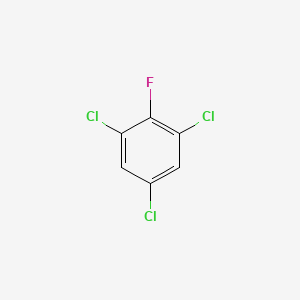
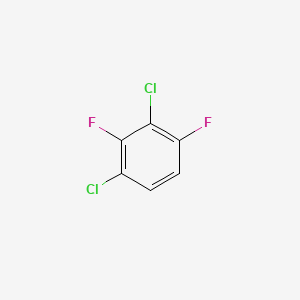
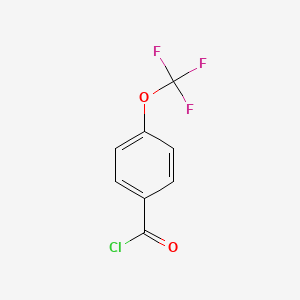
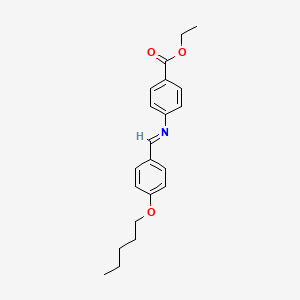
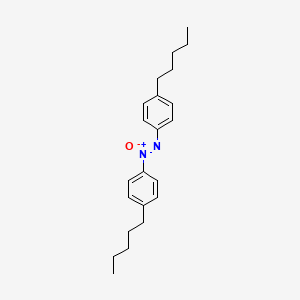
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
